4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) is a chemical compound with the molecular formula C6H14N4O . It is known for its unique structure, which includes a morpholine ring, a carboximidic acid group, and a hydrazide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) may involve large-scale reactors and continuous flow processes to maximize yield and efficiency . The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The hydrazide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) include:
4-Morpholinecarboximidicacid,N-methyl-,amide: This compound has a similar structure but lacks the hydrazide group.
4-Morpholinecarboximidicacid,N-ethyl-,hydrazide: This compound has an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) lies in its specific combination of functional groups, which gives it distinctive chemical properties and makes it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C6H14N4O |
---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
N-amino-N-methylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H14N4O/c1-9(8)6(7)10-2-4-11-5-3-10/h7H,2-5,8H2,1H3 |
InChI-Schlüssel |
IJANKHWXVLNMNC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=N)N1CCOCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.